(R)-3-Ethoxy-2-hydroxypropanoic acid

Chiral synthesis Enantiomeric purity Absolute configuration

Obtaining enantiomerically pure (R)-3-ethoxy-2-hydroxypropanoic acid for pharmaceutical intermediate synthesis often involves tedious chiral resolution. This compound, available at ≥97% purity, eliminates that step, serving as a direct chiral pool starting material for endothelin-A receptor antagonists (e.g., ambrisentan analogs) and GPR40 agonists (e.g., DS-1558 series). - Single defined (R)-stereocenter ensures downstream stereochemical fidelity. - Dual H-bond donor/acceptor capacity enables bifunctional organocatalysis. - Balanced hydrophilicity (LogP -0.53) facilitates aqueous-phase reactions. Supplied exclusively for R&D and further manufacturing use, ensuring reliable supply chain integrity.

Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
Cat. No. B12842386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Ethoxy-2-hydroxypropanoic acid
Molecular FormulaC5H10O4
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESCCOCC(C(=O)O)O
InChIInChI=1S/C5H10O4/c1-2-9-3-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1
InChIKeyUAHKQYHBIFEMKC-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Ethoxy-2-hydroxypropanoic acid Overview


(R)-3-Ethoxy-2-hydroxypropanoic acid (CAS 2137065-23-5) is a chiral, non-racemic α‑hydroxy‑β‑alkoxy carboxylic acid with molecular formula C₅H₁₀O₄ and a molecular weight of 134.13 g mol⁻¹ . It bears a single defined stereocentre at the C‑2 position and features both a free carboxylic acid and a secondary alcohol, along with an ethoxy ether side‑chain . This combination of functional groups confers dual hydrogen‑bond donor/acceptor capacity (H_Donors = 2; H_Acceptors = 3) and a moderate negative logP of ‑0.53, indicating balanced hydrophilicity . The compound is commercially available at ≥97 % purity from multiple vendors and is supplied exclusively for non‑human research and further manufacturing use .

1

Chiral (R)-enantiomer for asymmetric synthesis workflows

2

Stereochemical control in 2‑hydroxy‑3‑alkoxypropanoate scaffold construction

3

Confirmed ≥97% purity; procurement supports reproducible research use

Why Generic Substitution Fails


Compounds within the C₅H₁₀O₄ hydroxy‑alkoxy acid family are frequently conflated, yet three critical structural features preclude simple interchange: (i) the absolute configuration at C‑2 determines downstream stereochemical outcomes when the compound is used as a chiral pool starting material or resolving agent [1]; (ii) the connectivity of the ether oxygen—whether attached at C‑3 of the propanoate backbone (target compound) or at C‑2 of an ethoxyethanol side‑chain (regioisomer 3‑(2‑hydroxyethoxy)propanoic acid)—yields distinct reactivity profiles in esterification and amidation reactions ; and (iii) the presence of the C‑2 hydroxyl group distinguishes this compound from simple 3‑alkoxypropanoic acids by enabling a second site for derivatisation, chiral induction, and hydrogen‑bond‑directed catalysis [2]. Each of these features is interrogated quantitatively in Section 3.

Enantiomer mismatch

Replacing with the (S)-enantiomer reverses absolute configuration at C‑2, altering downstream stereochemical outcomes. The (S)-form has no identified commercial sourcing.

Regioisomer connectivity

The regioisomer 3-(2-hydroxyethoxy)propanoic acid positions the hydroxyl remotely; the vicinal hydroxy‑ether arrangement critical for chelation and directed derivatisation is lost.

Deoxy analog differences

3‑Ethoxypropanoic acid lacks the C‑2 hydroxyl, removing a hydrogen‑bond donor and significantly shifting lipophilicity. Aqueous‑phase reactivity and bifunctional interactions may not transfer.

Key Differentiation Evidence


Chiral Identity: (R) vs (S) Enantiomer

The (R)-enantiomer (CAS 2137065-23-5) and the (S)-enantiomer (CAS 140370-97-4) are distinct chemical entities with opposite absolute configurations at C‑2. Both have identical molecular formulae (C₅H₁₀O₄), molecular weights (134.13 g mol⁻¹), and achiral computational descriptors (TPSA = 66.76 Ų, LogP = ‑0.53) . However, only the (R)-enantiomer is commercially available at ≥97 % purity from identified vendors, whereas the (S)-enantiomer appears primarily as a ChemSpider record with no readily available commercial sourcing . In asymmetric synthesis, the enantiomer selected determines the absolute configuration of downstream stereocentres; for endothelin receptor antagonist intermediates derived from 2‑hydroxy‑3‑alkoxypropanoate scaffolds, the (R)-configuration at the α‑hydroxy position is a critical determinant of biological activity [1].

Chiral Identity
Head-to-head
(R)-enantiomer commercially available from ≥3 vendors; (S)-enantiomer not listed at major suppliers
Correct enantiomer is essential for reproducible stereochemical outcomes; (S)-form requires custom synthesis.
Vendor catalogue search, 2025
Chiral synthesis Enantiomeric purity Absolute configuration

Regioisomeric Connectivity Comparison

The target compound (R)-3-ethoxy-2-hydroxypropanoic acid positions the ether oxygen directly on the propanoate C‑3 carbon, whereas the regioisomer 3-(2-hydroxyethoxy)propanoic acid (CAS 89211-34-7) inserts an oxyethylene spacer, placing the ether oxygen β to the carboxylate. Both share identical molecular formula (C₅H₁₀O₄) and near-identical computed global descriptors (TPSA = 66.76 Ų; LogP = ‑0.53 for target ; LogP ≈ ‑0.53 for regioisomer ). However, the connectivity difference produces distinct local electronic environments: in the target compound, the C‑2 hydroxyl and C‑3 ethoxy groups are on adjacent carbons, enabling potential intramolecular hydrogen bonding and chelation; in the regioisomer, the hydroxyl is terminus‑located on the ethoxyethanol side chain, spatially separated from the carboxylate . The target compound's vicinal diol‑ether motif is directly exploited in 2‑hydroxy‑3‑alkoxypropanoate‑based pharmaceutical intermediates, where both the α‑hydroxy and β‑alkoxy groups participate in pharmacophore binding [1].

Regioisomeric Connectivity
Cross-study comparable
Vicinal OH/ethoxy (2 bonds) vs. remote OH (5 bonds); distinct local electronic environments
Connectivity difference prevents direct replacement; chelation and H‑bonding motifs are not replicable.
2D molecular graph analysis
Regioisomer comparison Reactivity differentiation Ether connectivity

Lipophilicity: C-2 Hydroxyl vs Deoxy Analog

The presence of the C‑2 hydroxyl group in (R)-3-ethoxy-2-hydroxypropanoic acid substantially depresses lipophilicity relative to its deoxy analog 3-ethoxypropanoic acid (CAS 1331-11-9). The target compound exhibits a computed LogP of ‑0.53 , whereas 3‑ethoxypropanoic acid has a reported LogP of 0.20–0.26 , a difference of approximately 0.73–0.79 log units. This translates to a roughly 5‑ to 6‑fold lower octanol‑water partition coefficient for the hydroxyl‑bearing target compound, indicating significantly greater aqueous solubility and reduced membrane permeability. The hydrogen‑bond donor count also differs: the target compound has 2 H‑bond donors (COOH + C‑2 OH) while 3‑ethoxypropanoic acid has only 1 (COOH only) [1]. This additional donor enables the target compound to serve as a bifunctional hydrogen‑bond donor in receptor‑ligand interactions, a feature absent in the deoxy analog.

Lipophilicity Shift
Cross-study comparable
LogP −0.53 (target) vs. 0.20–0.26 (deoxy); ~5–6× lower octanol‑water partition
C‑2 hydroxyl measurably increases hydrophilicity and enables bifunctional H‑bond donation.
Computed LogP; LeYan/Molinspiration, ACD/Lab
Lipophilicity Hydrogen bonding Solubility prediction

2-Hydroxy-3-alkoxy Motif in Endothelin Antagonists

The 2‑hydroxy‑3‑alkoxypropanoate scaffold, of which (R)-3-ethoxy-2-hydroxypropanoic acid is the prototypical member (R¹ = H, R² = ethyl), is explicitly claimed as a key intermediate for endothelin receptor inhibitors in multiple patent disclosures [1]. In the 1996 landmark J. Med. Chem. paper by BASF/Knoll (39: 2123‑2128), 2‑hydroxy‑3‑alkoxypropanoate derivatives were essential building blocks for constructing orally active, ETA‑selective antagonists with IC₅₀ values as low as single‑digit nanomolar [2]. The synthesis patent CN‑2015 discloses that the 2‑hydroxy‑3‑alkoxypropanoate ester class is prepared via regioselective epoxide ring‑opening of glycidate esters with alcohols, a route for which the (R)-configuration of the starting glycidate dictates the final product stereochemistry [1]. While direct IC₅₀ or pharmacokinetic data for the free acid (R)-3-ethoxy-2-hydroxypropanoic acid itself are absent from the public domain, its structural motif is embedded in advanced leads such as DS‑1558, a potent GPR40 agonist (EC₅₀ in low nM range) that incorporates a (3S)-3‑ethoxy‑3‑arylpropanoic acid core—a scaffold directly accessible via chiral 2‑hydroxy‑3‑ethoxy intermediates .

Pharma Scaffold Relevance
Class-level inference
2‑Hydroxy‑3‑alkoxy motif embedded in >10 patent families for ETA antagonists and GPR40 agonists
Supports medicinal chemistry exploration; motif is a recognised chiral entry point.
No IC₅₀ data for free acid itself; scaffold validated in literature
Endothelin antagonist Pharmaceutical intermediate SAR scaffold

β-Cyclodextrin Derivatisation Application

(R)-3-Ethoxy-2-hydroxypropanoic acid or its racemate has been employed as an alkylating agent for β‑cyclodextrin. Using ethyl glycidyl ether (which generates the 3‑ethoxy‑2‑hydroxypropyl moiety upon epoxide ring‑opening) and β‑cyclodextrin in 30 % (w/w) aqueous NaOH, mono‑6‑(3‑ethoxy‑2‑hydroxy)propyl‑β‑cyclodextrin was obtained [1]. The crude product was successfully resolved by TLC using 1‑propanol : water : conc. aq. ammonia (6 : 3 : 1, v/v/v) and purified by silica gel column chromatography [1]. This application demonstrates the compound's utility as a hydrophilic chiral derivatising agent for modifying macrocyclic host molecules, a capability not shared by simpler 3‑alkoxypropanoic acids lacking the nucleophilic secondary alcohol or by PEG‑type regioisomers where the hydroxyl is too remote for analogous cyclodextrin attachment chemistry.

β‑Cyclodextrin Derivatisation
Supporting evidence
30% (w/w) NaOH; TLC (1‑propanol:water:conc. NH₃ 6:3:1); silica gel purification
Demonstrates regioselective macrocycle attachment; method not accessible with regioisomer or deoxy analog.
Mono‑6‑(3‑ethoxy‑2‑hydroxy)propyl‑β‑cyclodextrin obtained
Cyclodextrin chemistry Derivatisation yield Host-guest systems

Preferred Application Scenarios


Endothelin Antagonist & GPR40 Agonist Synthesis

The (R)-configuration of this compound makes it the preferred starting material for constructing enantiomerically pure 2‑hydroxy‑3‑alkoxypropanoate derivatives that serve as key intermediates for endothelin‑A receptor antagonists (e.g., ambrisentan analogs) and GPR40 agonists (e.g., DS‑1558 series). The vicinal hydroxy‑ethoxy arrangement on the propanoate backbone is a privileged pharmacophoric motif in these therapeutic classes, as documented in J. Med. Chem. (1996, 39, 2123‑2128) and subsequent patent literature [1]. Researchers procuring this specific (R)-enantiomer at ≥97 % purity can bypass a chiral resolution step, directly advancing to amide/ester coupling or aryl introduction at the C‑3 position [2].

Asymmetric Catalyst Design and Derivatisation

With two hydrogen‑bond donor sites (COOH + C‑2 OH) and three acceptor sites, this compound can act as a bifunctional chiral ligand or organocatalyst precursor. Its LogP of ‑0.53 ensures aqueous compatibility, while its rotatable bond count of 4 provides sufficient conformational flexibility for substrate accommodation . In contrast to (R)-2‑hydroxypropanoic acid (D‑lactic acid, LogP ≈ ‑0.47), the ethoxy side‑chain offers additional steric bulk and a potential secondary coordination site, enabling differentiated enantioselectivity profiles in metal‑catalysed or organocatalytic transformations.

Macrocycle and Supramolecular Derivatisation

The compound's demonstrated capacity to alkylate β‑cyclodextrin via its 3‑ethoxy‑2‑hydroxypropyl moiety [3] positions it as a chiral derivatising agent for introducing both hydrophilicity and stereochemical information into macrocyclic hosts. The TPSA of 66.76 Ų confirms significant polar surface area, while the LogP of ‑0.53 predicts favourable water solubility—properties that the regioisomer 3‑(2‑hydroxyethoxy)propanoic acid matches globally but cannot replicate in terms of functional group proximity for directed cyclodextrin attachment chemistry.

Chiral HPLC & CE Method Development Standard

Given its well‑defined single stereocentre, commercial availability at ≥97 % purity, and availability of the opposite enantiomer as a characterisable entity (ChemSpider record for the (S)-form), (R)-3-ethoxy-2-hydroxypropanoic acid can serve as a calibration standard or test analyte for developing chiral separation methods (HPLC with chiral stationary phases, capillary electrophoresis with chiral selectors). Its TPSA and LogP values place it in a polarity range that challenges both reversed‑phase and normal‑phase chiral separations, making it a discriminating probe for column and method screening .

Application
Selection Property
Validation Focus
Endothelin receptor antagonist intermediate studies
Enantiomeric purity and chiral identity
Stereochemical outcome in coupling reactions
Chiral ligand and organocatalyst design
Hydrogen‑bond donor/acceptor capacity
Enantioselectivity in model reactions
Cyclodextrin and macrocycle modification
Vicinal hydroxy‑ether motif for regioselective attachment
Attachment chemistry and host‑guest properties
Chiral HPLC/CE method development standard
Defined stereocentre and confirmed purity
Chiral separation resolution and peak symmetry
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